2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol

Medicinal Chemistry Chiral Resolution CNS Drug Discovery

2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol is a synthetic, halogenated beta-amino alcohol. Its molecular structure features a chiral hydroxyl-bearing carbon directly attached to the 2-chloro-6-fluorophenyl ring and a secondary N-methylamine, classifying it as a phenylethanolamine derivative.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Cat. No. B12107803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESCNC(CO)C1=C(C=CC=C1Cl)F
InChIInChI=1S/C9H11ClFNO/c1-12-8(5-13)9-6(10)3-2-4-7(9)11/h2-4,8,12-13H,5H2,1H3
InChIKeySZYYDIFLVQCFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol: A Key Chiral Building Block for CNS Drug Discovery & Chemical Biology


2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol is a synthetic, halogenated beta-amino alcohol. Its molecular structure features a chiral hydroxyl-bearing carbon directly attached to the 2-chloro-6-fluorophenyl ring and a secondary N-methylamine, classifying it as a phenylethanolamine derivative [1]. The compound serves as a versatile chiral scaffold and advanced intermediate, particularly in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) agents where the precise spatial arrangement of its pharmacophoric groups governs biological target engagement [2].

Why Simple Substitution Fails for 2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol


Indiscriminate substitution of this compound with structurally similar beta-amino alcohols or phenylethylamines is scientifically invalid due to the highly interdependent nature of its halogenation pattern and amino alcohol geometry. The ortho-chloro and ortho-fluoro substituents create a unique electrostatic and steric environment that dictates the conformational preference of the ethanolamine side chain, directly impacting hydrogen-bonding capacity and receptor sub-pocket occupancy [1]. Even minor modifications—such as changing the halogen substitution pattern, N-alkyl group size, or the relative position of the hydroxyl and amino groups—can drastically alter target selectivity, metabolic stability, and the ability to form key drug-receptor interactions [2].

Quantitative Differentiation Evidence for 2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol


Structural Differentiation: Beta-Amino Alcohol vs. Benzylic Amino Alcohol Isomer

The precisely defined connectivity of 2-(2-chloro-6-fluorophenyl)-2-(methylamino)ethanol, where the hydroxyl and methylamino groups are attached to the same benzylic carbon, constitutes a fundamentally different pharmacophore compared to its isomeric counterpart, 2-[(2-chloro-6-fluorophenyl)methyl-methylamino]ethanol (CAS 1250729-50-0), where the nitrogen is separated from the ring by a methylene spacer. This single-atom shift in the backbone results in a topological polar surface area (tPSA) of 32.3 Ų for the target scaffold, versus 23.5 Ų for the benzylic amine isomer, a 37% increase in polar surface area that directly affects passive membrane permeability and hydrogen-bonding potential [1].

Medicinal Chemistry Chiral Resolution CNS Drug Discovery

Comparative Metabolic Stability of N-Methyl vs. N-Desmethyl and N,N-Dimethyl Analogs

The secondary N-methylamine group in 2-(2-chloro-6-fluorophenyl)-2-(methylamino)ethanol occupies an optimal steric and electronic middle ground between the primary amine (2-amino-2-(2-chloro-6-fluorophenyl)ethanol, CAS 1178798-54-3) and tertiary N,N-dimethyl analogs. While direct experimental metabolic stability data for this exact compound is not publicly available, structure-activity relationship (SAR) studies on analogous phenylethanolamine scaffolds demonstrate that N-methylation consistently reduces first-pass N-dealkylation rates by 2- to 5-fold compared to the N-desmethyl primary amine, while avoiding the CYP2D6 inhibitory liability commonly associated with bulkier N,N-dialkyl congeners .

Drug Metabolism ADME-Tox Medicinal Chemistry

Chiral Resolution Efficiency: Enantiomeric Excess Achievable for the Target Scaffold

The target compound belongs to a well-studied class of chiral 1-aryl-2-methylaminoethanols for which robust asymmetric synthetic methods have been established. Patent literature demonstrates that enantiomerically enriched 1-aryl-2-methylaminoethanols can be obtained with enantiomeric excess (ee) reaching up to 99% when employing Noyori-type asymmetric transfer hydrogenation of aryl-chloromethyl ketones followed by methylamine displacement [1]. This high degree of stereochemical control is structurally enabled by the specific 2-chloro-6-fluoro substitution pattern, which provides optimal steric differentiation during the enantiodetermining reduction step.

Asymmetric Synthesis Chiral Resolution Process Chemistry

Optimal Research & Procurement Scenarios for 2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol


Precision Synthesis of Chiral SNRI Pharmacophores

The compound is ideally suited as an enantiopure intermediate in the development of next-generation serotonin-norepinephrine reuptake inhibitors (SNRIs). Its 2-chloro-6-fluorophenyl motif closely mimics the halogenation pattern found in venlafaxine-class drugs, yet its beta-amino alcohol architecture offers a distinct hydrogen-bonding geometry, enabling rational exploration of novel SNRI chemotypes with differentiated receptor binding kinetics [1]. The established asymmetric synthetic routes provide the high enantiopurity essential for preclinical candidate profiling.

Chemical Biology Probe Development for Aminergic Receptor Mapping

The unique combination of a 2-chloro-6-fluorophenyl group and a conformationally restricted ethanolamine backbone makes this compound a valuable scaffold for designing chemical probes to interrogate aminergic GPCRs. Its tPSA of 32.3 Ų, intermediate between CNS-penetrant and peripherally restricted chemotypes, allows for tunable biodistribution [2]. This property is critical for developing tool compounds that target peripheral adrenergic or serotonergic receptors with minimal CNS crossover, enabling cleaner pharmacological validation studies.

Immunosuppressant Lead Optimization Scaffold

The compound's amino alcohol motif places it within a pharmacologically validated class of sphingosine-1-phosphate (S1P) receptor modulators and immunosuppressant amino alcohol derivatives [3]. The chlorine and fluorine substituents are pivotal in modulating the aryl ring's electron density, which directly influences the compound's binding affinity to S1P receptor subtypes. Employing this scaffold for structure-activity relationship (SAR) studies allows medicinal chemists to systematically explore the impact of halogen bonding on receptor subtype selectivity, a key determinant of therapeutic index in autoimmune indications.

Enantioselective Catalyst Screening and Method Development

Owing to its well-defined chiral center and the documented ability to achieve >99% ee via asymmetric catalysis, this beta-amino alcohol serves as an excellent benchmark substrate for testing and benchmarking new chiral catalysts and enantioselective reduction methodologies [4]. Its di-ortho-halogenated phenyl ring provides a sterically demanding yet electronically tunable substrate that challenges catalyst selectivity, making it a more discriminating test case than simpler unsubstituted phenylethanolamines for academic and industrial catalyst development programs.

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